molecular formula C18H20ClNO2S B6717400 N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide

N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide

Cat. No.: B6717400
M. Wt: 349.9 g/mol
InChI Key: OPUCTJDJPHMISP-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a propyl chain, and a methylsulfinylphenyl moiety

Properties

IUPAC Name

N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-3-17(14-5-4-6-15(19)12-14)20-18(21)11-13-7-9-16(10-8-13)23(2)22/h4-10,12,17H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCTJDJPHMISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NC(=O)CC2=CC=C(C=C2)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 4-methylsulfinylbenzene.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzyl chloride with propylamine to form N-(3-chlorophenyl)propylamine.

    Acylation: The intermediate N-(3-chlorophenyl)propylamine is then acylated with 4-methylsulfinylbenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of conditions involving inflammation or microbial infections.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes or receptors involved in inflammatory pathways or microbial cell walls. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorophenyl)propyl]-2-(4-methylthio)acetamide: Similar structure but with a thioether group instead of a sulfinyl group.

    N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

N-[1-(3-chlorophenyl)propyl]-2-(4-methylsulfinylphenyl)acetamide is unique due to the presence of the sulfinyl group, which can impart different chemical reactivity and biological activity compared to its thioether and sulfonyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

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